4-Isobutoxy-3-methylphenylboronic Acid
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Overview
Description
4-Isobutoxy-3-methylphenylboronic Acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 4-Isobutoxy-3-methylphenylboronic Acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Isobutoxy-3-methylphenylboronic Acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Radical initiators and specific solvents are employed to facilitate the reaction.
Major Products:
Scientific Research Applications
4-Isobutoxy-3-methylphenylboronic Acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isobutoxy-3-methylphenylboronic Acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
3-Methoxyphenylboronic Acid: Similar in structure but with a methoxy group instead of an isobutoxy group.
4-Formylphenylboronic Acid: Contains a formyl group, making it more reactive in certain conditions.
Uniqueness: 4-Isobutoxy-3-methylphenylboronic Acid is unique due to its specific substituents, which provide distinct reactivity and stability compared to other boronic acids. Its isobutoxy group offers steric hindrance, which can influence the reaction outcomes and selectivity .
Properties
Molecular Formula |
C11H17BO3 |
---|---|
Molecular Weight |
208.06 g/mol |
IUPAC Name |
[3-methyl-4-(2-methylpropoxy)phenyl]boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-8(2)7-15-11-5-4-10(12(13)14)6-9(11)3/h4-6,8,13-14H,7H2,1-3H3 |
InChI Key |
QZCMYZOYOUPGAD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC(C)C)C)(O)O |
Origin of Product |
United States |
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